molecular formula C13H16ClN3 B1310893 3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine CAS No. 956397-18-5

3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine

Cat. No.: B1310893
CAS No.: 956397-18-5
M. Wt: 249.74 g/mol
InChI Key: AHLRDDKINAAAJO-UHFFFAOYSA-N
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Description

3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of a tert-butyl group at the third position and a 2-chlorophenyl group at the first position of the pyrazole ring. The compound is of interest due to its potential biological activities and applications in various fields of research.

Scientific Research Applications

3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine is not specified in the retrieved data. The compound’s biological activity would depend on its interactions with biological targets, which could be influenced by its molecular structure .

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . Precautionary measures include avoiding ingestion and seeking immediate medical attention if the compound is swallowed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine typically involves the condensation of appropriate hydrazines with 1,3-diketones or their equivalents. One common method is the reaction of 2-chlorobenzoyl chloride with tert-butylhydrazine to form the corresponding hydrazone, which is then cyclized to the pyrazole ring under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Comparison with Similar Compounds

Similar Compounds

    3-tert-butyl-1-phenyl-1H-pyrazol-5-amine: Similar structure but lacks the chlorophenyl group.

    3-tert-butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine: Similar structure with the chlorine atom at a different position on the phenyl ring.

    1-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-amine: Similar structure with a methyl group instead of a tert-butyl group.

Uniqueness

3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine is unique due to the specific combination of substituents on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl group provides steric hindrance, while the 2-chlorophenyl group can participate in various interactions, making this compound a versatile scaffold for drug development and other applications.

Properties

IUPAC Name

5-tert-butyl-2-(2-chlorophenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3/c1-13(2,3)11-8-12(15)17(16-11)10-7-5-4-6-9(10)14/h4-8H,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLRDDKINAAAJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426854
Record name 3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956397-18-5
Record name 3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following the procedure in Example 161A Step 3, 2-chlorophenylhydrazine hydrochloride (1.43 g, 8.0 mmol) and 4,4-dimethyl-3-oxopentanenitrile (1.0 g, 8.0 mmol) were reacted to give 3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine (1.30 g, 5.22 mmol, 65%). 1H NMR (300 MHz, DMSO-d6) δ 7.60 (d, 1H), 7.48-7.42 (m, 3H), 5.28 (s, 1H), 4.94 (s, 2H), 1.19 (s, 9H); LC-MS (ESI) m/z 250 (M+H)+.
Name
2-chlorophenylhydrazine hydrochloride
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

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